6-Chloro-1-phenylisoquinolin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89721-05-1 |
|---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
6-chloro-1-phenyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C15H10ClNO/c16-12-6-7-13-11(8-12)9-14(18)17-15(13)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
InChI Key |
NPDXGJIASGJROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=CC(=O)N2)Cl |
Origin of Product |
United States |
Strategic Approaches to the Synthesis of 6 Chloro 1 Phenylisoquinolin 3 2h One and Its Analogues
Foundational Synthetic Methodologies for Isoquinolinone Rings
Classic Cyclization Reactions and their Applicability to Substituted Isoquinolinones
The construction of the isoquinoline (B145761) core has traditionally relied on several named reactions, including the Pomeranz–Fritsch, Bischler–Napieralski, and Pictet–Spengler syntheses. nih.govrsc.orgnih.gov These methods, while foundational, often require harsh reaction conditions and may have limitations regarding substrate scope and the introduction of diverse substitution patterns. nih.gov
The Bischler-Napieralski reaction , for instance, involves the cyclization of a β-phenylethylamine with an acyl chloride or anhydride to form a dihydroisoquinoline, which is then oxidized to the corresponding isoquinoline. pharmaguideline.com This method is particularly useful for preparing 1-substituted isoquinolines. The Pomeranz-Fritsch synthesis utilizes the acid-promoted cyclization of a benzaldehyde and a 2,2-dialkoxyethylamine to yield the isoquinoline core. rsc.orgquimicaorganica.org The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can be subsequently oxidized. pharmaguideline.com
These classical methods can be adapted for the synthesis of substituted isoquinolinones. For example, by starting with appropriately substituted precursors, it is possible to introduce functionalities like the chloro group at the 6-position and the phenyl group at the 1-position. However, the yields can sometimes be modest, and the multi-step nature of these reactions can be a drawback. quimicaorganica.org
A more direct approach to substituted isoquinolines involves the electrophilic cyclization of iminoalkynes. nih.gov This method allows for the synthesis of halogen-, selenium-, and sulfur-containing disubstituted isoquinolines under mild conditions. nih.gov The reaction of tert-butylimines of o-(1-alkynyl)benzaldehydes with reagents like iodine, iodine monochloride, or phenylselenyl chloride leads to the formation of the corresponding substituted isoquinolines in moderate to excellent yields. nih.gov
| Classic Reaction | Description | Applicability to Substituted Isoquinolinones |
| Bischler-Napieralski | Cyclization of an acylated β-phenylethylamine followed by oxidation. pharmaguideline.com | Effective for 1-substituted derivatives. |
| Pomeranz-Fritsch | Acid-promoted cyclization of a benzaldehyde and a 2,2-dialkoxyethylamine. rsc.orgquimicaorganica.org | Can be used with substituted starting materials. |
| Pictet-Spengler | Condensation of a β-arylethylamine with an aldehyde/ketone and acid-catalyzed cyclization. pharmaguideline.com | Yields tetrahydroisoquinolines requiring further oxidation. |
| Electrophilic Cyclization of Iminoalkynes | Cyclization of iminoalkynes with electrophiles. nih.gov | Provides a direct route to various substituted isoquinolines. |
Advancements in Isoquinolinone Core Construction
In recent years, significant progress has been made in developing more efficient and versatile methods for constructing the isoquinolinone core. mdpi.comresearchgate.net These advancements often focus on improving atom economy, functional group tolerance, and regioselectivity. mdpi.com One notable strategy involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This approach leads to the formation of eneamido anion intermediates that can be trapped in situ with various electrophiles, providing a rapid route to highly substituted isoquinolines. nih.gov
Transition-metal-catalyzed reactions have emerged as a powerful tool for isoquinolinone synthesis, offering milder reaction conditions and broader substrate scope compared to classical methods. mdpi.comresearchgate.net These modern techniques often involve the direct functionalization of C-H bonds, which is a highly atom-economical approach. mdpi.com
Modern Catalytic Methods for 1-Phenylisoquinolinone Synthesis
The development of transition-metal-catalyzed reactions has revolutionized the synthesis of 1-phenylisoquinolinones and their analogues. quimicaorganica.orgnih.govacs.orgorganic-chemistry.orgresearchgate.net These methods often rely on C-H activation and annulation sequences, providing a direct and efficient means of constructing the desired heterocyclic framework. nih.govacs.org
Transition-Metal-Catalyzed C-H Activation/Annulation Sequences
Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds from readily available C-H bonds. nih.govmdpi.com This strategy has been successfully applied to the synthesis of a variety of heterocyclic compounds, including isoquinolinones. mdpi.com The general approach involves the directed activation of an ortho C-H bond of a benzamide or related precursor, followed by annulation with a suitable coupling partner. mdpi.com
Rhodium(III) catalysts have proven to be particularly effective in mediating C-H activation/annulation reactions for the synthesis of isoquinolinones. quimicaorganica.orgnih.govorganic-chemistry.org These reactions typically proceed through a rhodacycle intermediate, which then undergoes insertion of an alkyne or other coupling partner, followed by reductive elimination to afford the desired product.
A one-pot, three-component synthesis of multifunctionalized isoquinolones has been developed using a Rh(III)-catalyzed oxazolinyl-directed C-H activation and tandem annulation of 2-oxazolines, iodonium ylides, and carboxylic acids. acs.org This method is characterized by its use of readily available starting materials, broad functional group tolerance, short reaction times, and high yields. acs.org
Another Rh(III)-catalyzed approach involves the cyclization of oximes and diazo compounds through a tandem C-H activation, cyclization, and condensation sequence. organic-chemistry.org This oxidant-free reaction proceeds under mild conditions and releases nitrogen gas and water as the only byproducts. organic-chemistry.org Furthermore, Rh(III)-catalyzed redox-neutral C-H olefination of aryldiazenecarboxylates has been achieved using arylate esters as the olefinating reagents. researchgate.net
| Reactants | Catalyst System | Key Features | Product |
| 2-Oxazolines, iodonium ylides, carboxylic acids | Rh(III) | One-pot, three-component, redox-neutral. acs.org | Multifunctionalized isoquinolones |
| Oximes, diazo compounds | Rh(III) | Oxidant-free, mild conditions. organic-chemistry.org | Multisubstituted isoquinolines |
| Aryldiazenecarboxylates, arylate esters | Rh(III) | Redox-neutral C-H olefination. researchgate.net | Olefinated products |
Palladium catalysts are also widely used for the synthesis of isoquinolinones via C-H activation and direct arylation strategies. nih.govresearchgate.net These methods offer an alternative to rhodium-catalyzed systems and can provide complementary reactivity and selectivity.
A palladium-catalyzed C-H activation/annulation of N-methoxy benzamides and 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolones. mdpi.com This reaction proceeds with good yields and excellent regioselectivity. mdpi.com Palladium-catalyzed intramolecular α-arylation of β-(N-2-iodobenzyl)-amino esters provides a concise route to the tetrahydroisoquinoline core. mdpi.com This method involves the coupling of an aryl iodide with an ester enolate generated in the presence of a base. mdpi.com
Furthermore, broadly applicable conditions for the palladium-catalyzed direct arylation of a wide range of heterocycles with aryl bromides have been established. organic-chemistry.org The use of a substoichiometric amount of pivalic acid has been shown to significantly accelerate these reactions. organic-chemistry.org
| Reactants | Catalyst System | Key Features | Product |
| N-methoxy benzamides, 2,3-allenoic acid esters | Palladium | Excellent regioselectivity. mdpi.com | 3,4-substituted hydroisoquinolones |
| β-(N-2-iodobenzyl)-amino esters | Palladium | Intramolecular α-arylation. mdpi.com | Tetrahydroisoquinoline core |
| Heterocycles, aryl bromides | Palladium, pivalic acid | Accelerated reaction rates. organic-chemistry.org | Arylated heterocycles |
Emerging Catalytic Systems (e.g., Cobalt(III), Manganese(I)) in Isoquinolinone Synthesis
Recent years have witnessed a surge in the exploration of earth-abundant first-row transition metals as catalysts for the synthesis of isoquinolinones, offering a more sustainable and economical alternative to precious metal catalysts. researchgate.net Among these, cobalt and manganese have emerged as powerful tools for facilitating C-H activation and annulation reactions to construct the isoquinolinone core.
Cobalt(III)-Catalyzed Synthesis:
Cobalt(III) catalysts have proven effective in the synthesis of isoquinolone derivatives through C-H activation/cyclization pathways. For instance, a method has been developed for the synthesis of 3,4-unsubstituted isoquinolone derivatives from benzimidates and vinylene carbonate using an inexpensive Co(III) catalyst. rsc.org This approach provides an efficient and practical route to medicinally valuable isoquinolones. rsc.org Picolinamide has also been successfully employed as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes to furnish isoquinolones via C–H/N–H bond activation, using oxygen as the terminal oxidant. acs.org This protocol demonstrates good functional group tolerance and excellent regioselectivity with both terminal and internal alkynes. acs.org Furthermore, Co(III)-catalyzed C–H functionalization with diazo compounds represents another avenue for isoquinoline synthesis. researchgate.net
Manganese(I)-Catalyzed Synthesis:
Manganese, another earth-abundant metal, has also been harnessed for the synthesis of isoquinolines and their derivatives. researchgate.net Manganese(I) catalysts have been utilized in the modular synthesis of multi-substituted isoquinolines from vinyl isocyanides and hydrazines through an oxidative radical cascade reaction. rsc.org A notable example is the use of Mn(acac)₂ as a catalyst in a radical cascade annulation of alkyne-tethered N-alkoxyamides to produce polycyclic isoquinolin-1(2H)-ones under mild, additive-free conditions. nih.gov This marked the first instance of a manganese/air catalytic system for the construction of isoquinolin-1(2H)-one heterocycles. nih.gov
Table 1: Comparison of Emerging Catalytic Systems in Isoquinolinone Synthesis
| Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Cobalt(III) | Benzimidates and vinylene carbonate | Inexpensive catalyst, efficient for 3,4-unsubstituted isoquinolones. | rsc.org |
| Cobalt(III) | Benzylamides and alkynes (with Picolinamide directing group) | Traceless directing group, uses O₂ as oxidant, good regioselectivity. | acs.org |
| Manganese(I) | Vinyl isocyanides and hydrazines | Modular synthesis, oxidative radical cascade. | rsc.org |
| Manganese(II) | Alkyne-tethered N-alkoxyamides | Mild conditions, additive-free, radical cascade annulation. | nih.gov |
Cross-Coupling Reactions in Phenylisoquinolinone Assembly (e.g., Suzuki-Miyaura Coupling)
Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgnih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, has been widely applied in the synthesis of biaryl compounds and is particularly relevant for the introduction of the phenyl group in 1-phenylisoquinolinones. youtube.comnih.gov
This methodology has been successfully employed for the synthesis of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones. nih.govmdpi.com In this work, the Suzuki-Miyaura coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids was achieved using a Pd(PPh₃)₂Cl₂/Sphos catalyst system with K₂CO₃ as the base in a THF/H₂O solvent mixture, affording the desired products in good to excellent yields (40-98%). nih.govmdpi.com The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent system. youtube.com
The general catalytic cycle of a Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., a chloro-isoquinolinone) to form a palladium(II) intermediate. youtube.com
Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium(II) complex, a step that is typically facilitated by a base. youtube.com
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com
Table 2: Key Parameters in Suzuki-Miyaura Coupling for Phenylisoquinolinone Synthesis
| Parameter | Role in the Reaction | Common Examples |
|---|---|---|
| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Pd(OAc)₂, Pd(PPh₃)₂Cl₂ |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity | PPh₃, Sphos, dppf |
| Base | Activates the organoboron species for transmetalation | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Organoboron Reagent | Source of the phenyl group | Phenylboronic acid, Phenylboronic acid pinacol ester |
| Organic Halide | Isoquinolinone core with a leaving group | 6-Chloro-1-phenylisoquinolin-3(2H)-one precursor |
Friedel-Crafts Type Cyclization Routes to 1-Phenylisoquinolinones
The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, provides a powerful method for the construction of cyclic systems. wikipedia.org Intramolecular Friedel-Crafts reactions are particularly useful for synthesizing polycyclic compounds, including the isoquinolinone core. masterorganicchemistry.com This strategy has been applied to the stereoselective synthesis of 1,4-dihydro-4-phenyl isoquinolinones. researchgate.netresearchgate.net
In this approach, cyclization precursors are synthesized, often from readily available chiral starting materials like (S)-mandelic acid. researchgate.net The key step involves an electrophilic cyclization, where an activated aromatic ring attacks an electrophilic carbon center within the same molecule. The presence of an amide carbonyl group has been found to be crucial for achieving a high degree of stereospecificity during the electrophilic aromatic substitution. researchgate.net The stereoselective cyclization can be accomplished with good yields and high enantiomeric excess. researchgate.net
A cascade intramolecular Prins/Friedel-Crafts cyclization has also been developed for the synthesis of related tetrahydroisoquinoline structures, demonstrating the versatility of this approach. nih.gov
Regioselective and Stereoselective Synthesis of this compound Motifs
Achieving precise control over the substitution pattern and stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of complex and biologically active molecules.
Control of Chlorination and Phenyl Substitution at Specific Ring Positions
The regioselective introduction of substituents onto the isoquinolinone scaffold is essential for tuning the properties of the final compound. For the synthesis of this compound, methods that allow for the specific placement of the chlorine atom at the C-6 position and the phenyl group at the C-1 position are required.
Palladium-catalyzed C-H activation/annulation strategies have shown excellent regioselectivity in the synthesis of substituted isoquinolinones. mdpi.com For instance, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters proceeds with high regioselectivity to afford 3,4-substituted hydroisoquinolones. mdpi.com The directing group on the starting material often plays a crucial role in determining the site of C-H activation and subsequent annulation. mdpi.com
Similarly, in nucleophilic aromatic substitution reactions on di-substituted precursors like 2,4-dichloroquinazolines, regioselectivity is a key consideration. nih.gov The substitution at the C-4 position is often favored when reacting with anilines and other amines. nih.gov Such principles can be extended to the synthesis of specifically substituted isoquinolinones.
Asymmetric Synthesis and Enantioselective Approaches to Chiral Isoquinolinones
The development of asymmetric methods for the synthesis of chiral isoquinolinones is of significant interest due to the prevalence of this structural motif in biologically active natural products and pharmaceuticals. acs.orgnih.gov
One notable approach is the nickel(0)/bis(oxazoline)-catalyzed asymmetric denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with bulky internal alkynes. nih.gov This method provides direct access to axially chiral isoquinolones with excellent yields and stereoselectivities under mild conditions. nih.gov
Asymmetric hydrogenation of isoquinolines is another powerful strategy to produce chiral tetrahydroisoquinolines, which can be precursors to chiral isoquinolinones. mdpi.comresearchgate.net Rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines has been shown to provide tetrahydroisoquinolines with high yields and enantiomeric excess. mdpi.com
Green Chemistry Principles and Sustainable Synthesis of Isoquinolinones
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. rsc.org The synthesis of isoquinolinones is no exception, with a growing emphasis on developing more sustainable methodologies. rsc.orgchemistryviews.org
Key aspects of green chemistry in isoquinolinone synthesis include:
Use of Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like ethanol or even water. A rhodium(III)-catalyzed C-H activation and annulation for the synthesis of 3,4-unsubstituted isoquinolones has been successfully performed in biomass-derived ethanol at room temperature. chemistryviews.org
Recyclable Catalytic Systems: Developing catalytic systems that can be easily recovered and reused, reducing waste and cost. rsc.org
Atom-Economical Reactions: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, such as cascade or domino reactions. rsc.orgresearchgate.net
Energy-Efficient Processes: Utilizing energy-efficient techniques like microwave irradiation or ultrasonic irradiation to reduce reaction times and energy consumption. rsc.orgresearchgate.net For example, a green and efficient method for synthesizing isoquinolines and isoquinolinones has been reported using a recyclable ruthenium catalyst in PEG-400 under microwave irradiation. rsc.org
These approaches not only contribute to a more sustainable chemical industry but also often lead to more efficient and cost-effective synthetic processes. rsc.org
Microwave-Assisted Synthesis of Isoquinolinone Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of isoquinoline and isoquinolinone derivatives, offering a rapid and efficient route to these important heterocyclic compounds. rsc.org
One notable method involves the use of a ruthenium catalyst in conjunction with microwave irradiation. For instance, the synthesis of isoquinolinones has been achieved through the annulation of compounds like dibenzoyl hydrazine with internal alkynes under microwave conditions (150–160 °C) for a brief period of 10–15 minutes, resulting in yields ranging from 62–92%. rsc.org This approach avoids the need for harsh external oxidants. rsc.org
Palladium-catalyzed reactions also benefit significantly from microwave assistance. An efficient palladium-catalyzed cascade reaction of N-propargyl oxazolidines provides 4-substituted isoquinolines under microwave irradiation. This method proceeds through a sequential reductive cyclization, ring-opening, and aromatization, demonstrating high efficiency and mild reaction conditions.
Another strategy employs a microwave-assisted, one-pot, three-component reaction to construct the isoquinolinone skeleton. This can involve the reaction of an aldehyde, an amine, and an alkyne surrogate, often catalyzed by a transition metal. The use of microwave irradiation in these multi-component reactions dramatically reduces the reaction time and can improve yields by efficiently driving the reaction to completion.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Method | Catalyst / Reagents | Solvent | Conditions | Time | Yield |
|---|---|---|---|---|---|
| Microwave-Assisted | Ruthenium Catalyst, KPF6 | PEG-400 | 150-160 °C | 10-15 min | 62-92% |
| Microwave-Assisted | Homophthalic anhydride, Anthranilic acid | - | Microwave Irradiation | - | - |
| Conventional Heating | Transition-metal catalysts | Toxic Solvents | High Temperatures | Hours to Days | Variable |
Recyclable Catalytic Systems and Environmentally Benign Solvents
The principles of green chemistry encourage the use of recyclable catalysts and environmentally benign solvents to minimize waste and environmental impact. rsc.orgnih.gov The synthesis of isoquinolinones has seen significant advancements in this area, moving away from traditional methods that often rely on harsh reagents and toxic solvents. rsc.orgrsc.org
A prime example of a green synthetic approach is the use of a homogeneous ruthenium catalyst in Polyethylene Glycol (PEG-400) for the synthesis of isoquinolines and isoquinolinones. rsc.org PEG-400 is a biodegradable, non-toxic, and recyclable solvent, making it an excellent alternative to conventional volatile organic solvents. sigmaaldrich.com The ruthenium catalytic system used in PEG-400 has demonstrated high efficiency and can be reused, which is both cost-effective and environmentally friendly. researchgate.net This method combines the benefits of a recyclable catalyst and a green solvent with the efficiency of microwave irradiation. rsc.org
Other environmentally friendly approaches include:
Water as a Solvent: Ruthenium-catalyzed syntheses of isoquinolones have been successfully carried out in water, which is the most environmentally benign solvent. These reactions, often facilitated by carboxylate assistance, demonstrate high chemoselectivity. researchgate.net
Ethanol as a Solvent: A rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been developed using biomass-derived ethanol as the solvent. This method operates under mild, room-temperature conditions and avoids the need for stoichiometric external oxidants. chemistryviews.org
Recyclable Acid Catalysts: For the synthesis of 3-arylisoquinolines, the use of a recyclable acidic catalyst like Nafion® NR50 under microwave irradiation presents a transition-metal-free, eco-friendly alternative. rsc.org
These methods highlight a significant shift towards sustainable practices in the synthesis of complex heterocyclic molecules. researchgate.net The focus on catalyst reusability and the use of green solvents like PEG, water, and ethanol are crucial steps in reducing the environmental footprint of chemical synthesis. chemistryviews.org
Characterization Techniques for Structural Confirmation of Isoquinolinones (e.g., NMR, MS)
The unambiguous structural confirmation of newly synthesized compounds like this compound is crucial. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose. mdpi.comijpsdronline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework.
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For an isoquinolinone derivative, one would expect to see distinct signals for the aromatic protons on the isoquinoline core and the phenyl substituent, as well as a characteristic signal for the N-H proton. The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants (J-values) help to establish the connectivity of the protons. mdpi.com
¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment. For instance, the carbonyl carbon (C=O) of the isoquinolinone ring would appear at a characteristic downfield shift (typically >160 ppm). mdpi.commdpi.com
2D NMR Techniques: More complex structures can be fully assigned using two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure. ijpsdronline.com
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecular ion can be measured with very high accuracy, which allows for the determination of the exact molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as specific fragments can be correlated to different parts of the molecule.
Table 2: Representative Spectroscopic Data for an Isoquinolinone Derivative
| Technique | Data Type | Typical Values / Observations |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.0-8.5 ppm; N-H Proton: ~8.0-11.0 ppm (broad singlet) |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O): 160-170 ppm; Aromatic Carbons: 110-150 ppm |
| MS (ESI) | m/z | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound |
| HRMS | Exact Mass | Confirms the elemental composition (e.g., C₁₅H₁₀ClNO) |
By integrating the data from these powerful analytical techniques, chemists can confidently confirm the identity and purity of synthesized isoquinolinone derivatives. scispace.com
Mechanistic Elucidation of Reactions Leading to 6 Chloro 1 Phenylisoquinolin 3 2h One
Investigations into Carbon-Carbon and Carbon-Nitrogen Bond Formation Mechanisms
Electrophilic Aromatic Substitution as a Key Mechanistic Pathway
Electrophilic aromatic substitution (SEAr) is a foundational mechanism in the synthesis of many isoquinoline (B145761) and isoquinolinone structures. In the context of isoquinoline systems, the benzene (B151609) ring portion of the molecule is significantly more electron-rich compared to the pyridine (B92270) ring, making it the preferred site for electrophilic attack. quimicaorganica.orgyoutube.com Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation occur preferentially at positions 5 and 8 of the isoquinoline nucleus. quimicaorganica.org
The formation of the isoquinolinone ring often proceeds via an intramolecular cyclization that can be classified as an electrophilic aromatic substitution. For instance, a common strategy involves the cyclization of a precursor molecule, such as an N-phenethylamide derivative. In this pathway, an activated carboxylic acid derivative or an equivalent electrophilic species is attacked by the electron-rich aromatic ring, leading to the formation of the crucial C-C bond that closes the heterocyclic ring. The stability of the cationic intermediate, known as a Wheland intermediate, dictates the regioselectivity of the cyclization. imperial.ac.uk The presence of the chloro-substituent on the aromatic ring of the precursor influences the electronic density and can direct the position of this cyclization.
Role of Metal Carbenoids in Catalytic Cyclizations
Modern synthetic methodologies frequently employ transition metal catalysis to achieve efficient and selective bond formations. In the synthesis of isoquinolinone derivatives, metal carbenoids, particularly those derived from rhodium(II) and copper catalysts, play a significant role. nih.govnih.gov These reactive intermediates are typically generated from diazo compounds.
The general mechanism involves the formation of a metal carbene from a suitable diazo precursor. researchgate.net This highly reactive species can then undergo an intramolecular reaction. One prominent pathway is a cyclization-cycloaddition cascade. nih.gov For the formation of an isoquinolinone ring, a metal carbenoid can undergo cyclization by attacking a nearby carbonyl group or imine, forming a transient ylide or zwitterionic intermediate. researchgate.net This is followed by subsequent rearrangement or cycloaddition to yield the final heterocyclic product. Rhodium-catalyzed C-H activation and functionalization is another powerful strategy, where the catalyst facilitates the formation of a C-C or C-N bond by activating a typically inert C-H bond, often followed by cyclization with a tethered alkyne or other reactive group. nih.gov
Table 1: Comparison of Mechanistic Pathways
| Feature | Electrophilic Aromatic Substitution | Metal Carbenoid Cyclization |
|---|---|---|
| Key Intermediate | Wheland Intermediate (Arenium ion) | Metal Carbene, Carbonyl Ylide |
| Bond Formation | Intramolecular C-C bond formation via attack of an aromatic ring on an electrophile | Intramolecular C-C or C-N bond formation via insertion or cycloaddition |
| Typical Reagents | Acid catalysts (e.g., PPA, H₂SO₄) | Diazo compounds, Rh(II) or Cu(I)/Cu(II) catalysts |
| Selectivity | Governed by electronic effects of substituents on the aromatic ring | Governed by catalyst, ligand, and substrate geometry |
Kinetic and Isotopic Studies for Mechanistic Validation
To confirm proposed reaction mechanisms, experimental studies focusing on reaction kinetics and isotopic labeling are indispensable tools. These methods provide quantitative data that can support or refute a hypothesized pathway, particularly concerning the rate-determining step of the reaction.
Deuterium Kinetic Isotope Effects in Isoquinolinone Formation
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org The deuterium KIE (kH/kD), which compares the rate of a reaction with hydrogen to the rate with deuterium, is particularly useful for probing mechanisms involving the cleavage of a carbon-hydrogen (C-H) bond. libretexts.org A primary KIE, where kH/kD is significantly greater than 1 (typically 2-8), indicates that the C-H bond is being broken in the rate-determining step of the reaction. wikipedia.orglibretexts.org
In the synthesis of 6-Chloro-1-phenylisoquinolin-3(2H)-one, if an electrophilic aromatic substitution step involving the cleavage of a C-H bond is rate-limiting, a significant primary deuterium KIE would be expected upon isotopic labeling of the relevant position on the aromatic ring. nih.govescholarship.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond breaking occurs in a fast step after the rate-determining step, or not at all in the main pathway. nih.gov Secondary KIEs, which are smaller effects observed when the isotopically labeled bond is not broken, can also provide valuable information about changes in hybridization at the transition state. wikipedia.org
Reaction Progress Monitoring and Intermediates Identification
Tracking the concentration of reactants, products, and any observable intermediates over time is crucial for mechanistic validation. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor reaction progress. nih.govgoogle.com
By analyzing samples at various time points, a kinetic profile of the reaction can be constructed. The identification of transient intermediates, even if they are present in low concentrations, can provide direct evidence for a proposed reaction pathway. For example, in metal-catalyzed reactions leading to isoquinolinones, the isolation and characterization of organometallic intermediates, such as cyclometalated complexes, can confirm the steps of C-H activation and subsequent functionalization. nih.gov Spectroscopic identification of these intermediates helps to piece together the catalytic cycle and understand the role of each component in the reaction.
Computational Studies in Reaction Mechanism Prediction and Validation
Computational chemistry has become a powerful partner to experimental studies in elucidating reaction mechanisms. Theoretical calculations can provide detailed insights into the energetics and structures of reactants, intermediates, and transition states that may be difficult or impossible to observe experimentally. nih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating organic reaction mechanisms. mdpi.com By calculating the potential energy surface of a reaction, researchers can map out the lowest energy pathway from reactants to products. This allows for the prediction of reaction feasibility, regioselectivity, and stereoselectivity. For the synthesis of this compound, DFT calculations could be used to:
Compare the activation energies of different possible cyclization pathways (e.g., electrophilic aromatic substitution vs. radical cyclization).
Investigate the structure and stability of proposed intermediates, such as metal carbenoids or Wheland intermediates. mdpi.com
Model the transition state structures to understand the origins of selectivity.
Predict kinetic isotope effects and compare them with experimental values to validate a proposed mechanism.
These computational models provide a molecular-level understanding of the reaction, complementing experimental findings and guiding the design of more efficient synthetic strategies. nih.govmdpi.com
Table 2: Application of Computational Methods in Mechanistic Studies
| Computational Method | Information Provided | Application to Isoquinolinone Synthesis |
|---|---|---|
| Density Functional Theory (DFT) | Transition state energies, reaction energy profiles, electronic structures | Predicting the most favorable cyclization pathway, validating regioselectivity. mdpi.com |
| Hartree-Fock (HF) | Molecular orbital energies, initial structural geometries | Providing a baseline for more advanced calculations. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions | Characterizing the nature of bonding in transition states and intermediates. |
Density Functional Theory (DFT) Calculations for Transition States and Intermediates
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations are invaluable for determining the geometries and energies of reactants, products, transition states, and intermediates. This allows for the mapping of the potential energy surface of a reaction and the calculation of activation energy barriers, providing deep insights into the reaction mechanism.
For the synthesis of isoquinolin-3(2H)-ones, transition metal-catalyzed reactions, such as those involving rhodium, are common. rsc.orgresearchgate.net These reactions often proceed via a C-H activation mechanism. DFT calculations on analogous systems have shown that the reaction is typically initiated by the coordination of the catalyst to the organic substrate. nih.gov This is followed by the rate-determining C-H bond activation step, which leads to the formation of a metallacyclic intermediate. Subsequent migratory insertion of a coupling partner, such as an alkyne, and reductive elimination steps lead to the final product.
While specific DFT data for the synthesis of this compound is not available, a hypothetical reaction pathway and the type of data that would be generated from DFT calculations are presented in the table below. This table illustrates the kind of information that would be sought in a computational study of a plausible synthetic route, such as the rhodium-catalyzed annulation of a substituted benzamide with phenylacetylene.
| Structure | Description | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactants | Benzamide derivative + Phenylacetylene + Rh(III) catalyst | 0.0 | - |
| Pre-coordination Complex | Catalyst coordinated to the amide oxygen | -5.2 | Rh-O: 2.15 |
| Transition State 1 (TS1) | C-H bond activation | +25.8 | Rh-C: 2.30, C-H: 1.55 |
| Metallacyclic Intermediate | Five-membered rhodacycle | -10.1 | Rh-C: 2.05, Rh-N: 2.10 |
| Alkyne Coordination Complex | Phenylacetylene coordinated to the rhodacycle | -15.7 | Rh-C(alkyne): 2.20 |
| Transition State 2 (TS2) | Migratory insertion of the alkyne | +18.3 | C-C(forming): 2.00 |
| Seven-membered Intermediate | Intermediate after alkyne insertion | -22.4 | - |
| Transition State 3 (TS3) | Reductive elimination | +12.5 | Rh-C: 2.40, Rh-N: 2.50 |
| Product Complex | Product coordinated to the catalyst | -35.6 | Rh-O(product): 2.30 |
| Products | This compound + regenerated catalyst | -40.2 | - |
Note: The data in this table is hypothetical and serves as an illustrative example of the output of DFT calculations for a mechanistic study.
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT is excellent for mapping the potential energy surface at zero Kelvin, MD simulations can provide insights into the dynamic behavior of the system at finite temperatures, including the role of the solvent and conformational flexibility.
In the context of the synthesis of this compound, MD simulations could be employed to:
Explore the conformational landscape of reactants and intermediates: The specific conformation of a substrate can significantly influence its reactivity. MD simulations can identify the most stable conformations and the energy barriers between them.
Investigate the role of solvent molecules: Solvation can have a profound effect on reaction rates and mechanisms. MD simulations can explicitly model the interactions between the reacting species and the solvent, revealing how the solvent stabilizes or destabilizes transition states and intermediates.
Simulate the reaction trajectory: By starting a simulation from a transition state geometry, it is possible to follow the reaction path in both the forward and reverse directions, providing a dynamic picture of the bond-forming and bond-breaking processes.
Detailed molecular dynamics simulation studies specifically for the synthesis of this compound are not currently found in the reviewed literature. However, the table below conceptualizes the type of data that such a study could generate for a key step, such as the intramolecular cyclization.
| Simulation Parameter | Description | Example Finding |
| System | Pre-cyclization intermediate in a solvent box (e.g., DMSO) | - |
| Simulation Time | 100 nanoseconds | The intermediate adopts a pre-cyclization conformation for 15% of the simulation time. |
| Temperature | 373 K (reaction temperature) | Increased thermal motion facilitates the approach of the reacting centers. |
| Radial Distribution Function (RDF) | Probability of finding one atom at a certain distance from another | The RDF between the nucleophilic carbon and the electrophilic carbon shows a peak at a distance conducive to bond formation. |
| Solvent Shell Analysis | Structure of the solvent around the solute | The polar solvent molecules are observed to stabilize the charge buildup in the transition state. |
| Free Energy Profile | The potential of mean force along a reaction coordinate | The calculated free energy barrier for the cyclization step is consistent with the experimental reaction rate. |
Note: The data in this table is hypothetical and illustrates the potential insights that could be gained from molecular dynamics simulations.
Structure Activity Relationship Sar Insights and Rational Molecular Design for Isoquinolinone Derivatives
General Principles of SAR in Isoquinolinone Chemistry
The biological activity of isoquinolinone derivatives is intricately linked to the chemical properties of the core ring system and the nature of its substituents. The fused bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a rigid scaffold that can be precisely decorated with functional groups to optimize interactions with target proteins. slideshare.netamerigoscientific.com
Influence of the Isoquinolinone Ring System on Molecular Recognition
The isoquinolinone ring system is a key pharmacophore that facilitates a variety of non-covalent interactions essential for molecular recognition. Its aromatic nature allows for significant π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. nih.gov
Correlation of Structural Features with Functional Interactions
SAR studies have demonstrated that the type and position of substituents on the isoquinolinone scaffold directly correlate with the molecule's functional interactions and biological activity. Modifications can influence potency, selectivity, and pharmacokinetic properties. For instance, in a series of N-(2-arylethyl) isoquinoline (B145761) derivatives evaluated as CD36 antagonists, it was found that a methoxyl group at the C-7 position and a hydroxyl group at either the C-6 or C-8 position were favorable for activity. nih.gov
Similarly, studies on isoquinolin-1-one derivatives as anticancer agents revealed that specific substitutions are critical for potency. The introduction of a biphenyl (B1667301) group at the C-3 position and a methyl group on the nitrogen atom resulted in a compound with significant activity against five different human cancer cell lines. nih.gov This highlights how strategic placement of substituents can enhance interactions with the target, leading to improved biological outcomes. These findings underscore the principle that even minor structural changes can lead to substantial differences in functional activity, guiding the optimization of lead compounds.
Impact of Specific Substituents on Isoquinolinone Scaffolds
Role of Phenyl Substitution at C-1 on Molecular Interactions
The presence of a phenyl group at the C-1 position of the isoquinoline core is a common feature in many biologically active derivatives. This substituent can significantly influence the molecule's binding mode and affinity. The phenyl ring can engage in several types of interactions:
π-π Stacking: As previously mentioned, the aromatic phenyl ring can form strong π-π stacking interactions with aromatic residues in a target's active site. nih.gov
Hydrophobic Interactions: The nonpolar nature of the phenyl group allows it to fit into hydrophobic pockets within a protein, displacing water molecules and increasing the entropic contribution to binding affinity.
In studies of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the C-1 phenyl ring was identified as a major contributor to π–π stacking interactions within the enzyme active sites. nih.gov This interaction is often crucial for the inhibitory activity of this class of compounds.
Effect of Halogenation (e.g., Chlorine at C-6) on Structural and Electronic Properties
Halogenation is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The introduction of a chlorine atom at the C-6 position of the isoquinolinone scaffold has several important consequences:
Electronic Effects: Chlorine is an electron-withdrawing group, which alters the electron distribution across the aromatic ring system. This can influence the pKa of the molecule and the strength of hydrogen bonds it can form.
Lipophilicity: The addition of a chlorine atom increases the molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and improve its pharmacokinetic profile, but it can also affect solubility.
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the binding site, which can contribute to binding affinity.
In related heterocyclic scaffolds, such as 1-phenylbenzazepines, the presence of a 6-chloro group has been shown to enhance affinity for specific targets like the D1 dopamine (B1211576) receptor. nih.gov Similarly, in other isoquinoline derivatives, substitution patterns involving halogens have been found to be essential for achieving the desired potency and metabolic stability. researchgate.net
Investigation of Substituents at Other Positions (e.g., N-2, C-3) on the 6-Chloro-1-phenylisoquinolin-3(2H)-one Framework
While the C-1 phenyl and C-6 chloro groups are key features, modifications at other positions can further refine the molecule's activity.
N-2 Position: The nitrogen at the 2-position in the this compound framework bears a hydrogen atom, which can act as a hydrogen bond donor. Replacing this hydrogen with other substituents (e.g., alkyl, benzyl, or more complex groups) can have a profound impact.
Steric Hindrance: Small alkyl groups may be well-tolerated, while larger groups could cause steric clashes within the binding site, reducing affinity.
Solubility and Pharmacokinetics: The nature of the N-2 substituent can be modified to tune the molecule's solubility and metabolic stability.
New Interaction Points: Adding functional groups to the N-2 substituent can introduce new hydrogen bond donors/acceptors or charged groups to exploit additional interactions with the target. Studies on related 1-phenyl-dihydroisoquinoline carboxamides show that N-benzyl substituents can be varied to precisely tune inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov
The following table presents data on how N-benzyl substituents on a related 1-phenyl-dihydroisoquinoline core affect MAO-A inhibition, illustrating the sensitivity of the N-2 position to modification.
| Compound | Substituent on N-benzyl group | MAO-A Inhibition IC₅₀ (µM) |
| 2d | 4-Fluoro | 1.38 |
| 2i | 2,3-Dichloro | 4.89 |
| 2j | 2,4-Dichloro | 2.48 |
| 2p | 2-Trifluoromethyl | 5.25 |
| 2t | 3-Cyano | 5.37 |
| 2v | 4-Nitro | 5.76 |
| Data derived from studies on (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. nih.gov |
Computational Chemistry in Molecular Design and SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand molecular interactions and guide the design of new therapeutic agents. By simulating chemical phenomena and predicting molecular behavior, computational approaches accelerate the identification and optimization of lead compounds. In the context of isoquinolinone derivatives, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are crucial for elucidating Structure-Activity Relationships (SAR) and facilitating rational molecular design. These methods allow researchers to predict the biological activity of novel compounds and understand their interactions with biological targets at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinolinones
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. For isoquinolinone derivatives, QSAR studies are instrumental in predicting the therapeutic potential of newly designed compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental testing.
The process of building a QSAR model involves several key steps:
Data Set Selection : A series of isoquinolinone compounds with known biological activities (e.g., inhibitory concentrations like IC50) is compiled.
Descriptor Calculation : A wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological features.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that correlates the calculated descriptors (predictor variables) with the biological activity (response variable).
Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
QSAR models provide valuable insights into which molecular properties are key for the biological activity of isoquinolinone derivatives. For instance, a model might reveal that increased hydrophobicity and the presence of specific electronic features in certain regions of the isoquinolinone scaffold are positively correlated with higher potency. These insights guide the rational design of new analogues with potentially improved activity. For example, 3D-QSAR studies on isoquinoline-1,3-diones have provided contour maps that visualize favorable and unfavorable regions for steric and electrostatic interactions, offering a clear path for structural modifications.
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Influences electrostatic interactions, hydrogen bonding, and reaction tendencies with biological targets. |
| Steric | Molecular Weight, Molar Volume, Surface Area | Determines the fit of the molecule within a receptor's binding site and can affect accessibility. |
| Hydrophobic | LogP (Partition Coefficient), Molar Refractivity | Governs the molecule's ability to cross cell membranes and engage in hydrophobic interactions with the target. |
| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule, which is crucial for receptor recognition. |
Table 1: Common Molecular Descriptors Used in QSAR Modeling for Isoquinolinone Derivatives. This table outlines the types of descriptors calculated from molecular structures to build QSAR models, along with their significance in determining biological activity.
Molecular Docking and Ligand-Protein Interaction Studies (conceptual, without specific biological targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an isoquinolinone derivative) when bound to a second molecule (a receptor or protein). This method is fundamental in drug design as it simulates the interaction between a potential drug and its biological target at the atomic level, providing insights into the binding mechanism and affinity.
The primary goals of molecular docking studies for isoquinolinone derivatives are:
To identify the most likely binding pose or conformation of the ligand within the protein's active site.
To predict the strength of the interaction, often expressed as a scoring function or binding energy, which helps in ranking and prioritizing compounds.
To elucidate the key intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.
Conceptually, the docking process involves placing the flexible ligand into the binding site of a rigid or semi-flexible receptor. Sophisticated algorithms then explore various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The resulting poses are ranked based on their scores, with the lowest energy conformation typically representing the most stable and probable binding mode.
The analysis of the docked pose reveals crucial information for rational drug design. For example, a docking study might show that the carbonyl oxygen of the isoquinolinone core acts as a hydrogen bond acceptor with a specific amino acid residue in the receptor's active site. It could also indicate that the phenyl ring at the 1-position fits into a hydrophobic pocket, while the chloro-substituent at the 6-position forms halogen bonds or other favorable interactions. This detailed understanding of ligand-protein interactions allows medicinal chemists to design new derivatives with modified functional groups to enhance these specific interactions, thereby improving binding affinity and biological activity.
| Interaction Type | Description | Example with Isoquinolinone Moiety |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | The carbonyl oxygen or the N-H group of the isoquinolinone ring interacting with amino acid residues like Serine or Arginine. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl ring at the 1-position fitting into a nonpolar pocket of the binding site lined with residues like Leucine or Valine. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic system of the isoquinolinone core stacking with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. |
| Halogen Bond | A noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. | The chlorine atom at the 6-position interacting with an oxygen or nitrogen atom from a backbone carbonyl or amino acid side chain. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close-contact interactions between the ligand and various atoms in the binding site, contributing to overall binding stability. |
Table 2: Key Ligand-Protein Interactions in Molecular Docking. This table conceptually describes the types of noncovalent interactions that are analyzed in docking studies of isoquinolinone derivatives to understand and improve their binding to protein targets.
Advanced Research Directions and Future Outlook in 6 Chloro 1 Phenylisoquinolin 3 2h One Chemistry
Innovations in Synthetic Methodologies for Enhanced Diversity and Complexity
The development of more efficient and versatile synthetic methods is crucial for expanding the chemical space around the 6-Chloro-1-phenylisoquinolin-3(2H)-one scaffold.
Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. researchgate.net Recent research has focused on developing novel cascade reactions for the construction of isoquinolinone cores. These reactions often proceed through a series of intramolecular events, rapidly building molecular complexity. For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles with suitable pronucleophiles have been shown to produce isoindolin-1-ones under mild, metal-free conditions. nih.gov Similarly, palladium-catalyzed cascade reactions have been employed in the synthesis of various quinoline (B57606) and isoquinoline (B145761) derivatives. nih.govnih.gov
The application of such methodologies to the synthesis of this compound could involve the strategic design of precursors that, under the influence of a specific catalyst or reagent, undergo a pre-programmed sequence of bond-forming events to construct the desired heterocyclic system. Radical cascade reactions, for example, have been successfully utilized for the synthesis of isoquinoline-1,3(2H,4H)-diones, and could be adapted for the synthesis of related isoquinolinone structures. rsc.org
Table 1: Examples of Cascade Reactions for Isoquinolinone and Related Scaffolds
| Reaction Type | Key Features | Potential Application for this compound |
| Base-Promoted Cascade | Metal-free, mild conditions, multiple bond formations in one pot. nih.gov | Synthesis from readily available substituted benzonitriles. |
| Palladium-Catalyzed Cascade | High efficiency, potential for diverse functionalization. nih.govnih.gov | Introduction of various substituents on the isoquinolinone core. |
| Radical Cascade | Access to complex structures from simple precursors. rsc.org | Alternative synthetic routes to the core scaffold. |
| Gold-Catalyzed Cascade | Mild reaction conditions, good functional group tolerance. researchgate.net | Construction of fused polycyclic systems containing the isoquinolinone motif. |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of pharmaceutical compounds, including improved safety, scalability, and reproducibility. frontiersin.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities.
For the scalable production of this compound and its derivatives, flow chemistry presents a promising avenue. Automated synthesis platforms, which integrate robotic systems for reagent handling, reaction execution, and product analysis, can further accelerate the synthesis and purification of compound libraries. nih.govd-nb.infonih.gov This technology is particularly valuable for exploring structure-activity relationships by enabling the rapid generation of a multitude of analogs. The automation of complex multi-step syntheses is becoming increasingly feasible and is a key area of development for the pharmaceutical industry. nih.govd-nb.infonih.gov
Integration of Chemoinformatics and Machine Learning in Reaction Discovery and Optimization
The synergy between computational tools and experimental chemistry is revolutionizing the way new reactions are discovered and optimized.
Chemoinformatics and machine learning are increasingly being used to predict the outcomes of chemical reactions, including yields and potential side products. researchgate.net By training algorithms on large datasets of known reactions, it is possible to develop models that can anticipate the feasibility of a proposed synthetic step. researchgate.net This predictive power can save significant time and resources in the laboratory by prioritizing reactions with a high probability of success. For the synthesis of novel derivatives of this compound, machine learning models could be employed to suggest optimal reaction conditions or to identify promising synthetic routes that have not yet been explored experimentally.
High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the optimization process. organic-chemistry.org When combined with automated synthesis and data analysis, HTE can be a powerful tool for generating extensive libraries of compounds for biological screening. The development of synthetic routes amenable to HTE is a key focus for the efficient exploration of the chemical space around the this compound scaffold. For example, solid-phase synthesis methods have been developed for the creation of large arrays of tetrahydroisoquinolinones. researchgate.net Microwave-assisted synthesis has also been shown to be an effective technique for the rapid generation of isoquinoline libraries. organic-chemistry.org
Table 2: Chemoinformatic and HTE Approaches in Drug Discovery
| Approach | Description | Relevance to this compound |
| Machine Learning for Reaction Prediction | Algorithms trained on reaction data to predict outcomes of new reactions. researchgate.net | Guiding the design of efficient syntheses for novel derivatives. |
| High-Throughput Experimentation (HTE) | Parallel execution of a large number of experiments for rapid optimization. organic-chemistry.org | Accelerating the discovery of optimal conditions for synthesis and functionalization. |
| Automated Library Synthesis | Robotic platforms for the automated synthesis of compound libraries. researchgate.net | Rapid generation of diverse analogs for structure-activity relationship studies. |
Theoretical Predictions of Novel Isoquinolinone Reactivity and Transformations
Theoretical and computational chemistry provides invaluable insights into the electronic structure and reactivity of molecules. Quantum chemical calculations, such as those based on Hückel theory or more advanced methods, can be used to predict the most likely sites for electrophilic or nucleophilic attack on the isoquinolinone core. rsc.org For the neutral isoquinoline molecule, theoretical calculations have successfully predicted the observed positional reactivity order. rsc.org
Such theoretical studies can guide the design of new reactions and predict the feasibility of novel transformations of this compound. For example, by calculating the energies of various reactive intermediates and transition states, it is possible to gain a deeper understanding of reaction mechanisms and to identify new, energetically favorable reaction pathways. This predictive capability can help to rationalize experimental observations and to propose new avenues for the functionalization of the isoquinolinone scaffold.
Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the molecular and electronic properties of heterocyclic compounds. nih.govphyschemres.org For this compound, these computational methods provide profound insights into its structure-property relationships, guiding synthetic efforts and predicting its behavior in various chemical environments.
Theoretical studies on analogous structures, such as 6-chloroquinoline, have demonstrated the power of DFT methods like B3LYP to elucidate electronic features. dergipark.org.tr Such calculations are used to determine key parameters that govern the reactivity and electronic nature of the molecule.
Key Parameters Investigated by Quantum Chemical Calculations:
| Parameter | Description | Significance for this compound |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Indicates the molecule's propensity to react with electrophiles. The phenyl and isoquinolinone rings are likely primary sites for electron donation. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Indicates the molecule's susceptibility to nucleophilic attack. The carbonyl group and the chlorinated ring are potential sites. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. A smaller gap suggests higher reactivity. | A crucial indicator of chemical reactivity and kinetic stability. Tuning this gap is important for applications in materials science. physchemres.org |
| Molecular Electrostatic Potential (MEP) | A 3D map showing the charge distribution on the molecule's surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |
| Atomic Charges | Calculated charge distribution on each atom. | Provides a quantitative measure of the polarity of bonds and the reactivity of specific atoms within the molecule. |
Rational Design of Next-Generation Catalysts for Isoquinolinone Synthesis
The synthesis of the isoquinolinone scaffold has been significantly advanced by transition-metal-catalyzed C-H activation and annulation reactions. mdpi.comresearchgate.net The rational design of next-generation catalysts aims to improve upon these methods by enhancing efficiency, expanding substrate scope, and adhering to the principles of green chemistry. nih.govrsc.org
Future catalyst design focuses on several key areas:
Earth-Abundant Metal Catalysts: While palladium has been a workhorse in isoquinolinone synthesis, there is a growing emphasis on developing catalysts based on more abundant and less expensive first-row transition metals like cobalt, copper, and manganese. mdpi.comresearchgate.net Understanding the mechanisms of these catalysts allows for the design of specific ligand systems that can promote the desired C-H activation and annulation pathways.
Photocatalysis and Electrocatalysis: Light- and electricity-driven synthetic methods represent a frontier in sustainable chemistry. nih.govresearchgate.net Designing photocatalysts or electrochemical cells that can mediate the cyclization to form the isoquinolinone core under mild, oxidant-free conditions is a major goal. nih.gov Recent eco-friendly strategies for related heterocycles have utilized visible-light-induced methods, demonstrating the potential of this approach. nih.gov
Recyclable and Heterogeneous Catalysts: To improve the sustainability of isoquinolinone synthesis, research is directed towards developing recyclable homogeneous catalysts or solid-supported heterogeneous catalysts. nih.gov For instance, ruthenium catalysts in recyclable solvents like PEG-400 have been used for related isoquinoline syntheses, showcasing a path toward more environmentally benign processes. nih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for synthesis. nih.gov Chiral phosphoric acids, for example, have been used to access enantiomerically pure aryl-quinazolinones, a related class of heterocycles. nih.gov The rational design of organocatalysts that can facilitate the key bond-forming steps in this compound synthesis is an active area of investigation.
By combining mechanistic studies with computational modeling, chemists can rationally design ligands and catalytic systems that offer higher turnover numbers, operate under milder conditions, and provide access to a wider array of functionalized isoquinolinones.
Emerging Applications and Unexplored Research Avenues for this compound
The unique structural and electronic features of the this compound core make it a promising candidate for exploration beyond its traditional applications. Emerging research is beginning to probe its potential in material science and leverage its structure for advanced strategies in chemical biology.
Exploration of the this compound Core in Material Science
The utility of isoquinoline derivatives extends into materials science, where their electronic and photophysical properties are exploited in the development of functional organic materials. nih.govresearchgate.net The this compound scaffold possesses several features that make it an attractive building block for organic electronics. rsc.org
Potential Applications in Organic Electronics:
| Application Area | Rationale for this compound |
| Organic Light-Emitting Diodes (OLEDs) | The rigid, planar, and conjugated π-system can support stable excited states, a prerequisite for emissive materials. The substituents (chloro and phenyl groups) can be used to tune the HOMO/LUMO energy levels, thereby controlling the emission color. |
| Organic Field-Effect Transistors (OFETs) | The molecule's structure is conducive to forming ordered solid-state packing through π-π stacking, which is essential for efficient charge transport. Its architecture fits within the "donor-acceptor" design paradigm often used for organic semiconductors. mdpi.com |
| Organic Photovoltaics (OPVs) | As part of a larger "push-pull" molecule, the isoquinolinone core could act as an electron-accepting or electron-donating unit, contributing to broad light absorption and efficient charge separation. |
| Fluorescent Dyes and Sensors | The inherent fluorescence of the isoquinoline scaffold can be modulated by its substituents. researchgate.net The core could be functionalized to create chemosensors where binding to an analyte (e.g., a metal ion) alters its photophysical properties, leading to a detectable change in fluorescence. |
The synthetic versatility of the isoquinolinone core allows for the systematic modification of its structure to optimize properties like solubility, thermal stability, and charge-carrier mobility, which are critical for device performance. mdpi.com Future research will likely involve incorporating this core into larger polymeric or small-molecule systems designed for specific roles in organic electronic devices.
Advancing the Understanding of Isoquinolinone Bioisosterism in Chemical Biology
Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a bioactive molecule is replaced by another group with similar physical or chemical properties to enhance desired therapeutic characteristics. wikipedia.orgpatsnap.com This technique is used to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles. fiveable.meankara.edu.tr The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, and there is a recognized need to explore its use in bioisosterism for drug design. nih.gov
The this compound core is an excellent candidate for bioisosteric replacement strategies for several reasons:
Rigid Scaffold: The planar and rigid nature of the isoquinolinone ring system can serve as a conformational constraint. It can replace a more flexible structural element in a drug candidate to lock it into a bioactive conformation, potentially increasing its binding affinity for a biological target.
Metabolically Robust Lactam: The core contains a lactam (a cyclic amide) functionality. Amides are generally more resistant to hydrolytic cleavage by metabolic enzymes (like esterases) than esters. A classic example of this principle is the drug Procainamide, where the replacement of an ester linkage in Procaine with an amide bond leads to a longer duration of action. wikipedia.org The lactam in the isoquinolinone core can similarly act as a stable bioisostere for a metabolically labile ester or a simple amide bond.
Tunable Physicochemical Properties: The phenyl and chloro substituents provide vectors for modification. By altering these groups, chemists can fine-tune properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution to optimize interactions with a target protein and improve drug-like properties. patsnap.com
Future research in chemical biology could involve systematically replacing specific fragments in known bioactive compounds with the this compound core to create novel analogs. This approach could lead to new therapeutic agents with improved metabolic stability and enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
